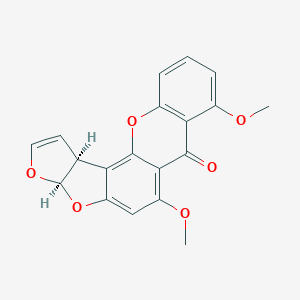

Sterigmatocystin, O-methyl-(6CI)

Description

Contextualization within Fungal Secondary Metabolism Research

Fungi produce a diverse array of chemical compounds, which are broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the growth and development of the fungus. In contrast, secondary metabolites are not directly involved in these fundamental processes but often play crucial roles in the fungus's interaction with its environment. researchgate.net Mycotoxins, such as O-Methylsterigmatocystin, are a prominent class of fungal secondary metabolites. auctoresonline.org

The production of these secondary metabolites is a complex process regulated by a variety of enzymes and transcription factors. researchgate.net The genes responsible for the biosynthesis of a specific secondary metabolite are often clustered together in the fungal genome, forming what is known as a biosynthetic gene cluster. researchgate.net The study of these clusters and the regulatory networks that control their expression is a major focus of fungal secondary metabolism research. This research aims to understand how and why fungi produce such a vast and diverse range of chemical compounds, many of which have significant implications for agriculture, food safety, and medicine. researchgate.net

Historical Perspective of O-Methylsterigmatocystin Discovery and Early Research

O-Methylsterigmatocystin was first identified as a new metabolite from the fungus Aspergillus flavus. mdpi.com Early research focused on its structural elucidation and its relationship to other known fungal metabolites, particularly the aflatoxins and sterigmatocystins. While initially reported as a synthetic product in 1968, its discovery from natural sources came later. acs.org

Early feeding experiments with various strains of Aspergillus were crucial in establishing the role of OMST in the aflatoxin biosynthetic pathway. For instance, research demonstrated that certain mutant strains of Aspergillus parasiticus accumulated OMST, suggesting it was a precursor to aflatoxins. nih.gov Subsequent studies confirmed this by showing that the introduction of OMST to other mutant strains led to the production of aflatoxins B1 and G1. nih.gov These early investigations were foundational in mapping out the complex biochemical route to aflatoxin synthesis and solidified the importance of OMST as a key player in this process.

Detailed Research Findings

Chemical and Physical Properties of O-Methylsterigmatocystin

| Property | Value |

| Chemical Formula | C₁₉H₁₄O₆ |

| Molar Mass | 338.3 g/mol |

| CAS Number | 17878-69-2 |

| Appearance | Solid |

| Solubility | Soluble in DMF and DMSO |

| Chemical Name | 3aR,12cS-dihydro-6,8-dimethoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one |

Table compiled from data provided by Cayman Chemical. caymanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-9,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUJKKGMOZDDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Methylsterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17878-69-2 | |

| Record name | O-Methylsterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | O-Methylsterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fungal Producers and Biological Context of O Methylsterigmatocystin

Dominant Fungal Genera and Species Associated with O-Methylsterigmatocystin Production

The synthesis of O-Methylsterigmatocystin is a key step in the aflatoxin biosynthetic pathway, where it is formed from sterigmatocystin (B1681140) (ST) through a methylation process. mdpi.comsdu.edu.cn This conversion is catalyzed by the enzyme O-methyltransferase A, encoded by the aflP (omtA) gene. mdpi.com Subsequently, OMST is converted to aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) by a cytochrome P450 monooxygenase encoded by the aflQ (ordA) gene. mdpi.comuniprot.orgnih.gov

Aspergillus flavus and Aspergillus parasiticus are the most prominent producers of aflatoxins and, consequently, are key fungi associated with O-Methylsterigmatocystin. mdpi.commdpi.com These species are frequently found in agricultural commodities such as maize, peanuts, and grain, where they can produce these toxins under favorable conditions. mdpi.comfrontiersin.org

Aspergillus flavus : This species is a cosmopolitan saprophytic fungus and a significant producer of aflatoxin B1. mdpi.comfrontiersin.org Studies have isolated O-Methylsterigmatocystin from cultures of A. flavus. mdpi.com Research on A. flavus grown on maize has shown the formation of OMST, with remarkable levels detected alongside aflatoxins. researchgate.netopenagrar.de While many A. flavus isolates are capable of producing aflatoxins, and by extension OMST, there is significant variability within the species, with some strains being non-toxigenic. nih.govnih.gov These non-aflatoxigenic isolates are unable to convert sterigmatocystin and O-methylsterigmatocystin to aflatoxins. nih.gov

Aspergillus parasiticus : This species is another primary producer of aflatoxins. researchgate.net Research has definitively identified O-Methylsterigmatocystin as a true intermediate in the aflatoxin B1 and G1 biosynthetic pathway in A. parasiticus. asm.orgnih.govasm.org Studies using mutant strains of A. parasiticus have been instrumental in elucidating the role of OMST. For instance, an isolate that accumulated OMST but did not produce aflatoxins was used to confirm its position in the pathway. nih.govasm.org When radiolabeled OMST was supplied to a non-producing mutant, it was efficiently converted to labeled aflatoxins B1 and G1. nih.govasm.org

While A. flavus and A. parasiticus are the most recognized producers due to their role in aflatoxin synthesis, other fungal species have also been associated with the production of O-Methylsterigmatocystin or its immediate precursor, sterigmatocystin.

Chaetomium spp. : Certain species within the Chaetomium genus are known to produce a variety of mycotoxins, including sterigmatocystin and O-Methylsterigmatocystin. inspq.qc.catitanrebuild.com Specifically, strains of Chaetomium thielavioideum have been found to produce O-Methylsterigmatocystin. nih.govcdnsciencepub.com Research has also documented the production of sterigmatocystin by Chaetomium cellulolyticum. nih.gov

Aspergillus nidulans : This fungus is a known producer of sterigmatocystin, the direct precursor to O-Methylsterigmatocystin. wikipedia.orgasm.org The biosynthetic gene cluster for sterigmatocystin has been extensively studied in A. nidulans. asm.orgnih.govpnas.org However, wild-type strains of A. nidulans are generally considered unable to convert sterigmatocystin further to O-Methylsterigmatocystin, suggesting that sterigmatocystin is the final product of this metabolic pathway in this species. nih.govnih.gov

Aspergillus versicolor : A common mold found in damp indoor environments, A. versicolor is a major producer of sterigmatocystin. wikipedia.org It has been isolated from various sources, including soil, plant debris, and water-damaged building materials. wikipedia.org While primarily known for sterigmatocystin production, the potential for some strains to produce OMST exists, especially given its close metabolic relationship. wikipedia.orgnih.gov A deep-sea-derived strain of A. versicolor was found to produce O-methylsterigmatocystin among other metabolites. mdpi.com Co-cultivation of a marine-derived A. versicolor with Bacillus subtilis has been shown to enhance the accumulation of sterigmatocystin. thieme-connect.com

Table 1: Fungal Producers of O-Methylsterigmatocystin and Related Precursors

Aspergillus Species: Focus on Aspergillus flavus and Aspergillus parasiticus

Ecological and Environmental Factors Influencing O-Methylsterigmatocystin Production in Fungal Cultures

The production of O-Methylsterigmatocystin, as part of the aflatoxin biosynthetic pathway, is not constitutive but is triggered by specific environmental cues. Factors such as temperature, water activity (aw), pH, and substrate composition significantly impact the growth of the producing fungi and the expression of the genes involved in the toxin's synthesis. core.ac.ukmdpi.com

Temperature: Temperature is a critical factor. For instance, A. flavus has an optimal temperature for growth, and high daily temperatures have been positively correlated with toxin production. mdpi.comresearchgate.net Studies on stored maize have shown that the profiles of secondary metabolites, including mycotoxins, vary significantly with temperature, with the highest number of metabolites often found at temperatures between 20-25°C. nih.govresearchgate.net

Water Activity (aw): Water availability is another key determinant. High humidity (over 85%) and high water activity in the substrate are conducive to fungal growth and toxin production. mdpi.com In stored maize, the highest number of secondary metabolites was observed at a high water activity of 0.95 aw. researchgate.net Dry conditions and drought stress can also exacerbate mycotoxin production in crops like maize. mdpi.com

Substrate/Nutrient Availability: The composition of the growth medium or substrate plays a vital role. Aspergillus species can grow on a wide variety of substrates. wikipedia.org For example, A. versicolor can thrive even on nutrient-deficient surfaces. wikipedia.org The production of sterigmatocystin by A. versicolor has been observed to be higher on wheat compared to defined laboratory media. nih.gov Furthermore, the presence of certain nutrients, like sucrose (B13894) in yeast extract sucrose (YES) broth, is commonly used to induce mycotoxin production in laboratory settings. nih.gov

pH: Fungi like A. versicolor can tolerate a wide pH range and are particularly resistant to alkaline conditions, allowing them to colonize diverse environments. wikipedia.org

Co-cultivation: The interaction with other microorganisms can influence mycotoxin production. For example, co-culturing A. versicolor with the bacterium Bacillus subtilis was found to significantly increase the production of sterigmatocystin, a direct precursor to OMST. thieme-connect.com

Table 2: Influence of Environmental Factors on Mycotoxin Production

Biosynthetic Pathway of O Methylsterigmatocystin

Position of O-Methylsterigmatocystin as a Key Intermediate in Aflatoxin Biosynthesis

Early research debated whether O-Methylsterigmatocystin was a true intermediate or a shunt metabolite in the aflatoxin pathway. However, extensive studies utilizing mutant strains of Aspergillus have definitively established OMST as a required intermediate in the biosynthesis of major aflatoxins. nih.govasm.orgasm.org

O-Methylsterigmatocystin is formed directly from its immediate precursor, sterigmatocystin (B1681140) (ST). explorationpub.com In aflatoxigenic fungi, ST is rapidly methylated to produce OMST. explorationpub.com This conversion has been demonstrated in experiments using mutant fungal strains. For instance, when an Aspergillus parasiticus mutant that accumulates OMST but does not produce aflatoxins was supplied with ST, a marked increase in the accumulation of OMST was observed. nih.govasm.org This confirms that ST is the direct substrate for the synthesis of OMST.

O-Methylsterigmatocystin is the penultimate stable intermediate before the formation of Aflatoxin B1 (AFB1) and Aflatoxin G1 (AFG1). explorationpub.comnih.govasm.org Feeding studies using a non-aflatoxin-producing mutant of A. parasiticus (AVN-1) showed that the introduction of radiolabeled OMST led to the production of labeled AFB1 and AFG1. nih.govasm.org

These experiments demonstrated that OMST is more efficiently and rapidly converted to aflatoxins than ST is. nih.govasm.org The conversion of OMST to AFB1 does not show the initial lag phase observed when ST is used as the precursor, which is attributed to the time required for the initial conversion of ST to OMST. asm.org Furthermore, the total amount of aflatoxins recovered from OMST feeding experiments was higher than from those where ST was the starting substrate. nih.govasm.org

| Precursor (10 nmol) | Aflatoxin B1 Produced (nmol) | Aflatoxin G1 Produced (nmol) |

| O-Methylsterigmatocystin | 7.8 | 1.0 |

| Sterigmatocystin | 6.4 | 0.6 |

| Data derived from feeding experiments with an A. parasiticus AVN-1 mutant. asm.org |

Precursor Relationship with Sterigmatocystin

Enzymatic Steps in O-Methylsterigmatocystin Formation

The conversion of sterigmatocystin to O-Methylsterigmatocystin is a specific enzymatic methylation reaction. This step is critical, as the absence of the responsible enzyme is why some fungal species, like Aspergillus nidulans, produce ST as their final metabolite instead of continuing to aflatoxin synthesis. nih.gov

The enzyme responsible for the conversion of ST to OMST is an O-methyltransferase. nih.govreviberoammicol.com This enzyme, first purified from A. parasiticus, was named O-methyltransferase A (OMT-A). nih.gov It is encoded by the omtA gene (also designated aflP) within the aflatoxin gene cluster. nih.govmdpi.commdpi.com The recombinant enzyme expressed in E. coli demonstrated its ability to catalyze the methylation of ST to form OMST in substrate feeding studies. nih.gov This enzyme also catalyzes the parallel reaction converting dihydrosterigmatocystin (B1259337) (DHST) to dihydro-O-methylsterigmatocystin (DHOMST), the precursor for Aflatoxin B2 and G2. nih.govmdpi.com

The aflatoxin pathway involves at least two distinct O-methyltransferases with strict substrate specificities. nih.govnih.gov The first, O-methyltransferase I (MT-I), methylates the C-6 hydroxyl group of demethylsterigmatocystin (DMST) to produce sterigmatocystin (ST). nih.gov

The second enzyme, O-methyltransferase A (also known as MT-II), specifically methylates the C-7 hydroxyl group of ST to produce OMST. nih.gov O-methyltransferase A has a strict substrate specificity and cannot methylate DMST. nih.govsemanticscholar.org This sequential methylation is determined by the distinct specificities of these two enzymes. nih.gov The catalytic mechanism involves the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the hydroxyl group of the sterigmatocystin substrate. nih.govnih.gov The two methyltransferases also differ in their sensitivity to inhibitors; MT-I activity is inhibited by N-ethylmaleimide, whereas O-methyltransferase A (MT-II) is not. nih.gov

O-Methyltransferase Activity (e.g., O-Methyltransferase A)

Downstream Enzymatic Conversions of O-Methylsterigmatocystin to Aflatoxins

The final and highly complex step in the biosynthetic pathway is the conversion of OMST into aflatoxins. This transformation involves a significant rearrangement of the molecular structure from a xanthone (B1684191) (OMST) to a coumarin (B35378) (aflatoxin). acs.org

This conversion is catalyzed by an oxidoreductase, which is a cytochrome P-450 monooxygenase. toku-e.comnih.gov In Aspergillus flavus, this enzyme is encoded by the ord1 gene, while the homologous gene in Aspergillus parasiticus is named ordA or aflQ. toku-e.comnih.govuniprot.org Heterologous expression of the ord1 gene in yeast confirmed its ability to convert OMST to Aflatoxin B1, indicating this single gene product is sufficient for this crucial step. nih.gov

The OrdA enzyme is responsible for converting OMST to Aflatoxin B1 and is also involved in the formation of Aflatoxin G1. nih.govnih.govnih.gov Similarly, it catalyzes the conversion of dihydro-O-methylsterigmatocystin (DHOMST) to Aflatoxin B2 and G2. nih.govnih.gov The reaction is proposed to proceed through an intermediate, 11-hydroxy O-methylsterigmatocystin (HOMST), in a remarkable sequence of transformations that includes aryl ring cleavage, demethylation, dehydration, and decarboxylation, all mediated by this single P-450 enzyme. acs.organnualreviews.org

| Reaction | Substrate(s) | Enzyme | Gene(s) | Product(s) |

| Methylation | Sterigmatocystin (ST), Dihydrosterigmatocystin (DHST) | O-methyltransferase A | omtA / aflP | O-Methylsterigmatocystin (OMST), Dihydro-O-methylsterigmatocystin (DHOMST) |

| Oxidation & Rearrangement | O-Methylsterigmatocystin (OMST), Dihydro-O-methylsterigmatocystin (DHOMST) | Oxidoreductase (Cytochrome P-450 Monooxygenase) | ordA / aflQ / ord1 | Aflatoxin B1, Aflatoxin G1, Aflatoxin B2, Aflatoxin G2 |

Role of Oxidoreductases (e.g., OrdA/AflQ/Ord1)

The conversion of O-methylsterigmatocystin to aflatoxin is a crucial step catalyzed by an oxidoreductase. nih.govresearchgate.netnih.gov This enzyme, known by several names including OrdA, AflQ, and Ord1, is a cytochrome P-450 type monooxygenase. toku-e.comnih.gov The gene ord1 in Aspergillus flavus encodes this oxidoreductase and is essential for the conversion of OMST to aflatoxin B1. toku-e.comnih.govnih.gov Similarly, the homologous gene in Aspergillus parasiticus is named ordA (also known as aflQ). researchgate.netmdpi.com

Expression of the ord1 gene in Saccharomyces cerevisiae conferred the ability to convert OMST to aflatoxin B1, demonstrating that this single gene is sufficient for this complex reaction. nih.gov The OrdA protein, with a deduced molecular mass of 60.2 kDa, consists of 528 amino acids. nih.gov The enzyme facilitates a remarkable series of transformations, including aryl ring cleavage, demethylation, dehydration, and decarboxylation, to convert the xanthone structure of OMST into the coumarin structure of aflatoxin. acs.orgnih.gov This oxidoreductase is also involved in the conversion of dihydro-O-methylsterigmatocystin (DHOMST) to aflatoxins B2 and G2. mdpi.comuniprot.orguniprot.org

Involvement of Cytochrome P450 Monooxygenases (e.g., CYP64 Family)

The oxidoreductase responsible for the conversion of O-methylsterigmatocystin belongs to the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Specifically, the gene encoding this enzyme (ord1/ordA) has been assigned to a new P-450 gene family, CYP64. toku-e.comnih.gov Cytochrome P450s are heme-containing monooxygenases that play a vital role in the biosynthesis of many secondary metabolites in fungi, including mycotoxins. mdpi.commdpi.com

The conversion of OMST to aflatoxins B1 and G1, and dihydro-O-methylsterigmatocystin to aflatoxins B2 and G2, requires the activity of this cytochrome P-450 type of oxidoreductase. researchgate.netmdpi.com In Aspergillus parasiticus, the ordA gene, a homolog of A. flavus ord1, was identified and shown to restore aflatoxin production in a mutant strain that normally accumulates OMST. researchgate.net The reaction catalyzed by this CYP64 enzyme is complex and is considered a crucial and unique step in the aflatoxin biosynthetic pathway. toku-e.com The aflatoxin gene cluster, in fact, contains the highest number of cytochromes P-450 among the known mycotoxin biosynthetic pathways. mdpi.com

Formation of 11-Hydroxy O-Methylsterigmatocystin as an Intermediate

Research has indicated that the conversion of O-methylsterigmatocystin to aflatoxin B1 is not a single-step reaction but proceeds through an intermediate. This intermediate has been identified as 11-hydroxy O-methylsterigmatocystin (HOMST). acs.orgnih.govresearchgate.net It is proposed that the OrdA/AflQ enzyme catalyzes two successive monooxygenase reactions. acs.orgnih.gov

The first oxidative cycle results in the formation of HOMST from OMST. acs.orgnih.gov The second cycle involves a more complex series of transformations of HOMST to yield aflatoxin. acs.orgnih.gov The role of HOMST as a true intermediate has been confirmed through experiments where synthetically produced HOMST was successfully converted to aflatoxin B1 by yeast membrane preparations expressing the ordA gene. acs.orgnih.gov Furthermore, HOMST has been shown to be a precursor for aflatoxin G1 as well. researchgate.netnih.gov Feeding experiments with Aspergillus parasiticus demonstrated that HOMST could be converted to both aflatoxin B1 and G1. nih.gov The conversion of HOMST to aflatoxin G1 involves the OrdA enzyme, as well as other enzymes like CypA and NadA. nih.gov

Molecular Genetics and Regulation of O Methylsterigmatocystin Biosynthesis

Identification and Characterization of Genes Encoding O-Methylsterigmatocystin Biosynthetic Enzymes

The conversion of sterigmatocystin (B1681140) (ST) to OMST and its subsequent transformation are catalyzed by specific enzymes encoded by genes within the aflatoxin biosynthetic cluster.

The aflP (omtA) Gene and its Encoded O-Methyltransferase

The gene responsible for the conversion of sterigmatocystin (ST) to O-methylsterigmatocystin is designated as aflP, also known as omtA. nih.govmdpi.com This gene encodes an O-methyltransferase enzyme that specifically catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of ST, forming OMST. mdpi.comnih.govoup.com Similarly, this enzyme is responsible for the conversion of dihydrosterigmatocystin (B1259337) (DHST) to dihydro-O-methylsterigmatocystin (DHOMST). mdpi.comnih.gov

The aflP gene was first cloned from Aspergillus parasiticus and has since been identified in other aflatoxigenic species like Aspergillus flavus. nih.govscispace.com The encoded O-methyltransferase A exhibits strict substrate specificity and does not methylate demethylsterigmatocystin (DMST) or dihydrodemethylsterigmatocystin (DHDMST). nih.govmdpi.com The absence of a functional aflP ortholog in species like Aspergillus nidulans is the reason they accumulate ST as their final metabolic product instead of proceeding to aflatoxin synthesis. scispace.commdpi.com Studies have shown that the expression of aflP is restricted to conditions that permit aflatoxin production. nih.gov The accumulation of the OmtA protein and its enzymatic activity in A. parasiticus mycelia has been observed to increase sharply just before the onset of aflatoxin biosynthesis. cdnsciencepub.com

Table 1: Characteristics of the aflP (omtA) Gene and its Product

| Feature | Description | References |

|---|---|---|

| Gene Name | aflP (synonym: omtA, omt-1) |

nih.govscispace.com |

| Encoded Enzyme | O-methyltransferase A | mdpi.commdpi.com |

| Function | Catalyzes the conversion of Sterigmatocystin (ST) to O-Methylsterigmatocystin (OMST) and Dihydrosterigmatocystin (DHST) to Dihydro-O-methylsterigmatocystin (DHOMST). | mdpi.comnih.govmdpi.com |

| Substrate Specificity | Specific for ST and DHST; does not methylate demethylsterigmatocystin (DMST). | nih.govmdpi.com |

| Expression | Occurs under aflatoxin-permissive conditions. | nih.gov |

| Significance | A key step in the aflatoxin biosynthetic pathway, distinguishing aflatoxin-producing fungi from those that only produce sterigmatocystin. | scispace.commdpi.com |

The aflQ (ordA, ord1) Gene and its Encoded Oxidoreductase

Following the formation of OMST, the next critical step towards aflatoxin synthesis is catalyzed by an oxidoreductase encoded by the aflQ gene, also known as ordA or ord1. nih.govmdpi.com This gene is typically located adjacent to aflP within the aflatoxin gene cluster. nih.govresearchgate.netnih.gov The aflQ gene product is a cytochrome P-450 monooxygenase. nih.govnih.govnih.gov

This enzyme is responsible for the complex oxidative conversion of OMST to aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1), and similarly, DHOMST to aflatoxin B2 (AFB2) and aflatoxin G2 (AFG2). mdpi.commdpi.comuniprot.org The reaction involves the oxidation of the A-ring of the OMST molecule. nih.gov Heterologous expression of the ord1 open reading frame in Saccharomyces cerevisiae demonstrated its sufficiency to convert exogenously supplied OMST to AFB1. nih.govnih.gov The aflQ gene has been assigned to a new cytochrome P-450 gene family, CYP64. nih.govplantsciencejournal.com

Table 2: Characteristics of the aflQ (ordA, ord1) Gene and its Product

| Feature | Description | References |

|---|---|---|

| Gene Name | aflQ (synonyms: ordA, ord1) |

nih.govmdpi.comtamu.edu |

| Encoded Enzyme | O-methylsterigmatocystin oxidoreductase (a cytochrome P-450 monooxygenase) | nih.govnih.govuniprot.org |

| Function | Catalyzes the conversion of O-Methylsterigmatocystin (OMST) to Aflatoxin B1 and G1, and Dihydro-O-methylsterigmatocystin (DHOMST) to Aflatoxin B2 and G2. | mdpi.commdpi.comuniprot.orgfrontiersin.org |

| Location | Adjacent to aflP in the aflatoxin gene cluster. |

nih.govresearchgate.netnih.gov |

| Enzyme Family | Cytochrome P450, family CYP64 | nih.govplantsciencejournal.com |

| Significance | Catalyzes the final oxidative steps in the biosynthesis of B- and G-group aflatoxins from OMST and DHOMST. | mdpi.comresearchgate.net |

Genetic Regulation of Pathway Expression

The expression of the genes involved in OMST biosynthesis and its subsequent conversion is tightly controlled at the transcriptional level.

Transcriptional Regulation by Aflatoxin Pathway Regulators (e.g., aflR)

The primary regulator of the aflatoxin and sterigmatocystin biosynthetic pathways in Aspergillus species is the aflR gene. nih.gov This gene encodes a sequence-specific zinc-finger DNA-binding protein, AflR, which is essential for the transcriptional activation of most, if not all, of the structural genes within the aflatoxin cluster, including aflP and aflQ. mdpi.comnih.gov The AflR protein binds to a specific palindromic sequence, 5'-TCGN5CGR-3', found in the promoter regions of the target genes. mdpi.com Putative AflR binding sites have been identified in the promoter region of the ord1 (aflQ) gene. nih.govnih.gov

Another gene, aflS (also known as aflJ), is located adjacent to aflR and is also regulated by AflR. nih.gov While AflR is the main activator, AflS appears to function as a co-activator or enhancer in the regulatory process. nih.gov The interaction between AflR and AflJ is crucial for modulating the expression of aflatoxin structural genes. usda.govbohrium.com

Impact of Gene Deletions and Overexpression on O-Methylsterigmatocystin Accumulation and Conversion

Genetic manipulation of the regulatory and structural genes has provided significant insights into their functions in the OMST pathway.

aflR Deletion: Deletion of the aflR gene in an OMST-accumulating strain of A. parasiticus resulted in the abolishment of OMST production. nih.govnih.gov This confirmed the essential role of AflR in activating the expression of the pathway genes leading to OMST synthesis. nih.gov

aflR Overexpression: Conversely, transforming wild-type A. parasiticus with an additional copy of aflR led to increased aflatoxin production. annualreviews.org In A. flavus, overexpression of aflR can up-regulate several aflatoxin genes, leading to a significant increase in aflatoxin production. nih.gov

aflJ (aflS) Disruption: Disruption of the aflJ gene in A. parasiticus led to mutants that could not synthesize aflatoxin intermediates. usda.govbohrium.com This disruption significantly reduced the transcript levels of early, middle, and late-stage pathway genes, including aflP (omtA), by 5- to 20-fold. nih.govusda.gov

aflQ (ordA) Complementation: Complementation of an OMST-accumulating A. parasiticus mutant (lacking a functional aflQ) with the aflQ (ordA) gene restored the fungus's ability to produce aflatoxins B1, G1, B2, and G2. researchgate.netnih.gov

Host-Induced Gene Silencing (HIGS): A recent approach involves silencing key fungal genes using RNA interference (RNAi) initiated by the host plant. Silencing the aflP (omtA) gene in A. flavus through HIGS in maize has been shown to be an effective strategy for reducing aflatoxin contamination. mdpi.com

Comparative Genomics and Evolutionary Aspects of O-Methylsterigmatocystin Gene Clusters

The gene clusters responsible for aflatoxin and sterigmatocystin biosynthesis show interesting evolutionary patterns across different Aspergillus species. The biosynthesis of aflatoxin involves a complex pathway that converts acetate (B1210297) and malonate to intermediates like sterigmatocystin (ST) and O-methylsterigmatocystin (OMST). nih.gov

While species like A. flavus and A. parasiticus possess the complete gene cluster for aflatoxin production, including aflP and aflQ, other species show variations. researchgate.net A. nidulans, for instance, produces ST as its end product because its gene cluster lacks functional orthologs for aflP and aflQ. mdpi.comtandfonline.com

Interestingly, some species like Aspergillus ochraceoroseus can produce both aflatoxins and ST, yet their gene cluster organization is more similar to that of the ST-producing A. nidulans. tandfonline.com In A. ochraceoroseus, the ortholog of aflQ was found not to reside within the main AF/ST gene cluster, suggesting a different evolutionary arrangement. tandfonline.comnih.gov Phylogenetic analysis indicates that A. ochraceoroseus might be an ancestral link between A. nidulans and A. flavus. nih.gov

The evolution of these gene clusters appears to have involved events like gene duplication. nih.gov For example, the aflT/aflQ gene pair is considered a module where a duplicated gene may have evolved a new function. nih.govresearchgate.net The presence or absence and functionality of key genes like aflP and aflQ are critical determinants of the final secondary metabolite profile of a given Aspergillus species, highlighting their evolutionary significance.

Research Methodologies in O Methylsterigmatocystin Studies

Applications of Radiolabeled Precursors in Biosynthetic Pathway Elucidation

The use of radiolabeled compounds has been fundamental in tracing the biosynthetic route to O-methylsterigmatocystin and subsequent aflatoxins. In these studies, isotopically labeled potential precursors are introduced to fungal cultures, and the incorporation of the label into downstream metabolites is monitored.

A pivotal study demonstrated that radiolabeled [¹⁴C]O-methylsterigmatocystin ([¹⁴C]OMST) was converted into aflatoxin B₁ and G₁ by a non-aflatoxin-producing mutant of Aspergillus parasiticus (AVN-1). asm.orgnih.gov This experiment provided direct evidence that OMST is a true intermediate in the aflatoxin biosynthetic pathway and not a shunt metabolite. asm.orgnih.gov Specifically, when 10 nmol of [¹⁴C]OMST was fed to the mutant, 7.8 nmol of aflatoxin B₁ and 1.0 nmol of aflatoxin G₁ were produced. nih.gov In a comparative experiment, 10 nmol of its precursor, sterigmatocystin (B1681140) (ST), yielded 6.4 nmol of aflatoxin B₁ and 0.6 nmol of aflatoxin G₁. nih.gov

Furthermore, radiolabeling studies with [¹⁴C]averufanin, an earlier precursor, showed that the label was incorporated into OMST by a non-aflatoxin-producing isolate, further solidifying the metabolic sequence. nih.gov These tracer studies are invaluable for confirming the precursor-product relationships within the complex biosynthetic network.

Utilization of Fungal Mutants (Blocked Mutants) for Pathway Analysis

Fungal mutants that are blocked at specific steps in a metabolic pathway are powerful tools for pathway elucidation. These "blocked mutants" accumulate the intermediate immediately preceding the blocked enzymatic step, allowing for its isolation and identification.

Several key mutants of Aspergillus parasiticus have been instrumental in O-methylsterigmatocystin research:

A. parasiticus CP461 (SRRC 2043): This strain is significant because it accumulates O-methylsterigmatocystin (OMST) without producing detectable levels of aflatoxins. asm.orgnih.gov When this mutant was fed with sterigmatocystin (ST), the accumulation of OMST increased, confirming the conversion of ST to OMST. asm.orgnih.gov This mutant was also used in co-fermentation studies where it was grown with another mutant, SRRC 163. nih.gov This led to the discovery of HOMST, a metabolite related to OMST, and provided insights into the separate biosynthetic branch leading to aflatoxin B₂. nih.gov

A. parasiticus AVN-1 (SRRC 163): This mutant is blocked early in the pathway and does not produce aflatoxins, ST, or OMST. asm.orgnih.gov Its utility lies in its ability to convert exogenously supplied intermediates. When fed with radiolabeled OMST, it successfully produced labeled aflatoxins B₁ and G₁, confirming the position of OMST in the pathway. asm.orgnih.gov

A. parasiticus (Wh1-11-105): A cell-free enzyme system derived from this blocked mutant was used to study the kinetics of the oxidoreductase that converts OMST to aflatoxin B₁. tandfonline.comtandfonline.comresearchgate.net

The use of these mutants, individually and in combination, has allowed researchers to piece together the sequence of reactions and identify key intermediates like O-methylsterigmatocystin. asm.orgnih.govnih.gov

Cell-Free Enzyme Systems for Kinetic and Mechanistic Investigations

To study the enzymatic reactions in a more controlled environment, researchers utilize cell-free enzyme systems. These are preparations of cellular extracts that contain the enzymes of interest but are free from the complexities of the intact cell, such as transcriptional regulation and cell growth. mdpi.com This allows for direct investigation of enzyme kinetics and reaction mechanisms. mdpi.com

A significant application of this methodology in O-methylsterigmatocystin research was the kinetic analysis of the oxidoreductase responsible for converting OMST to aflatoxin B₁. tandfonline.comtandfonline.comresearchgate.net A cell-free enzyme system was prepared from the blocked mutant Aspergillus parasiticus (Wh1-11-105). tandfonline.comtandfonline.comresearchgate.net The key steps in preparing this system involved rapid concentration and dialysis to remove small molecules and endogenous metabolites. tandfonline.comresearchgate.net

Kinetic studies with this system revealed that the conversion of OMST follows Michaelis-Menten kinetics. tandfonline.comtandfonline.comresearchgate.net The Michaelis constant (Km) for the reaction with OMST was determined to be 5.65 µM. tandfonline.comresearchgate.net The study also investigated the enzyme's specificity by testing various O-alkyl homologues of sterigmatocystin. The oxidoreductase activity was found to decrease in the order: O-butylsterigmatocystin > O-propylsterigmatocystin > O-ethylsterigmatocystin > O-methylsterigmatocystin. tandfonline.comtandfonline.comresearchgate.net This suggests that while the enzyme acts on OMST, longer alkyl chains at the 7-O position are more favored substrates for the enzyme in vitro. tandfonline.comtandfonline.com

Table 1: Kinetic Parameters of Oxidoreductase Activity on OMST and its Homologues

| Substrate | Relative Oxidoreductase Activity |

| O-butylsterigmatocystin | Highest |

| O-propylsterigmatocystin | High |

| O-ethylsterigmatocystin | Moderate |

| O-methylsterigmatocystin | Lower |

| O-acetylsterigmatocystin | Lowest |

This table illustrates the relative activity of the oxidoreductase enzyme on different substrates as determined by cell-free enzyme system studies. tandfonline.comtandfonline.comresearchgate.net

Molecular Biology Techniques for Gene Cloning, Expression, and Manipulation

Modern molecular biology techniques have revolutionized the study of biosynthetic pathways by allowing for the isolation, characterization, and manipulation of the genes encoding the pathway enzymes.

Gene Cloning and Sequencing: The gene ord1 (also known as cypA), which encodes the cytochrome P-450 monooxygenase responsible for converting OMST to aflatoxin B₁, was cloned from Aspergillus flavus. nih.gov The gene was identified within a 3.3-kb DNA fragment and found to contain an open reading frame encoding a protein of 528 amino acids. nih.gov Similarly, the gene dmtA, which encodes the O-methyltransferase that converts demethylsterigmatocystin to sterigmatocystin (a precursor to OMST), was cloned from A. parasiticus using PCR-based strategies. nih.gov

Gene Expression Analysis: Northern blotting has been used to study the expression of genes involved in the pathway. For instance, the expression of the dmtA gene was shown to be influenced by the culture medium and temperature, correlating with conditions that favor aflatoxin production. nih.gov

Heterologous Expression: A powerful technique to confirm gene function is heterologous expression, where a gene from one organism is expressed in another. The function of the ord1 gene was confirmed by expressing its open reading frame in the yeast Saccharomyces cerevisiae. nih.gov Under the control of a galactose-inducible promoter, the transformed yeast cells gained the ability to convert exogenously supplied OMST into aflatoxin B₁, definitively proving that ord1 is sufficient for this final step in the pathway. nih.gov Similarly, the omt1 gene, which converts sterigmatocystin to OMST, was expressed in E. coli. The resulting bacterial extracts could convert sterigmatocystin to OMST when supplied with the necessary co-substrate, S-adenosylmethionine. oup.com

These molecular techniques provide a direct link between a specific gene and its enzymatic function in the biosynthesis of O-methylsterigmatocystin and related compounds.

Analytical Research Approaches for Pathway Intermediates

The identification and quantification of intermediates like O-methylsterigmatocystin are critical for pathway studies. This relies on a suite of advanced analytical techniques.

Spectroscopic Methods for Structural Elucidation: The initial identification and structural confirmation of pathway intermediates heavily rely on spectroscopic methods. uoa.gr Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are essential for determining the precise chemical structure of isolated compounds. researchgate.netnih.gov The structure of OMST was confirmed by comparing its spectral data (UV absorbance peaks at 236 and 310 nm) with known standards. asm.org

UHPLC-MS for Kinetics and Quantification: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique for separating and quantifying metabolites in complex mixtures. nih.govumh.eswaters.com This method is particularly valuable for kinetic studies, allowing for the precise measurement of the consumption of substrates like OMST and the formation of products over time. dntb.gov.uafrontiersin.org UHPLC-MS/MS offers high resolution and can detect compounds at very low concentrations, often in the picogram range, making it ideal for analyzing trace intermediates in cell-free assays or mutant culture extracts. umh.es

Table 2: Summary of Analytical Techniques in OMST Research

| Technique | Application in O-Methylsterigmatocystin Research |

| Radiolabeling | Tracing metabolic flow and confirming precursor-product relationships. asm.orgnih.govnih.gov |

| Blocked Mutants | Accumulation and isolation of pathway intermediates for identification. asm.orgnih.govnih.govtandfonline.com |

| Cell-Free Systems | Studying enzyme kinetics (e.g., Km) and reaction mechanisms in a controlled environment. tandfonline.comtandfonline.comresearchgate.net |

| Gene Cloning/PCR | Isolating and sequencing the genes responsible for specific biosynthetic steps. nih.govnih.gov |

| Heterologous Expression | Confirming gene function by expressing it in a different host organism (e.g., yeast, E. coli). nih.govoup.com |

| Spectroscopy (NMR, MS) | Elucidating the chemical structure of isolated intermediates like OMST. asm.orguoa.gr |

| UHPLC-MS/MS | Sensitive and specific quantification of pathway intermediates for kinetic analysis and metabolite profiling. nih.govumh.esdntb.gov.ua |

Mechanistic Studies of O Methylsterigmatocystin Conversion

Detailed Oxidative Transformations Mediated by Cytochrome P450 Enzymes

The conversion of O-methylsterigmatocystin is a critical step in the aflatoxin biosynthetic pathway and is catalyzed by a cytochrome P450-type monooxygenase. nih.gov This enzyme, known as OrdA in Aspergillus parasiticus and Ord1 in Aspergillus flavus, is encoded by the aflQ gene and has been assigned to the P450 family CYP64. nih.govuniprot.orgnih.gov The transformation of OMST to aflatoxin B1 (AFB1) is not a single reaction but a complex, multi-step process mediated by this single enzyme. acs.orgnih.gov

The enzyme is a membrane-associated protein, a typical characteristic of microsomal cytochrome P450 enzymes. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues that are critical for its catalytic activity. For instance, changing histidine-400 to leucine-400 in the OrdA protein resulted in a complete loss of monooxygenase activity, while alanine-143 was also found to be significant for the catalytic conversion. nih.govnih.gov This highlights the specific structural requirements for the enzyme to mediate these complex oxidative transformations.

Proposed Rearrangement Cascades and Enzymatic Steps Leading to Aflatoxins

Following the initial hydroxylation of OMST to HOMST, the second oxidative cycle catalyzed by the OrdA enzyme initiates a remarkable cascade of chemical rearrangements. acs.orgnih.gov This sequence transforms the xanthone (B1684191) skeleton into the substituted coumarin (B35378) structure of aflatoxin. The proposed mechanism involves aryl ring cleavage, demethylation, dehydration, and decarboxylation. acs.orgnih.gov The transformation requires the loss of a xanthone nuclear carbon atom at the oxidation state of carbon dioxide, which points to the necessity of at least two oxidative reactions. acs.org A minimal mechanism has been proposed where the initial monooxygenase activation of the xanthone is followed by a dioxygenase-mediated aryl cleavage to trigger the final rearrangement and decarboxylation that yields aflatoxin B1. acs.org

While the OrdA enzyme is sufficient for the conversion of OMST to aflatoxin B1, the biosynthesis of G-group aflatoxins (AFG1 and AFG2) appears to be more complex. mdpi.commdpi.com It has been suggested that additional enzymes are required for the formation of the G-group aflatoxins from the intermediates formed by OrdA. mdpi.comnih.gov Research in Aspergillus parasiticus indicates that at least three enzymatic components are involved in the formation of aflatoxin G1 from OMST: the OrdA gene product (a microsomal cytochrome P450), an unstable microsome protein, and a 220-kDa cytosol protein. nih.gov This suggests that while B-group aflatoxins might be the final products of the OrdA-catalyzed reactions, the pathway to G-group aflatoxins requires further enzymatic steps. nih.gov

The conversion pathway can be summarized as follows:

OMST → Aflatoxin B1: Mediated by the single cytochrome P450 enzyme OrdA through a two-cycle oxidative process. acs.orgnih.gov

DHOMST → Aflatoxin B2: Also mediated by the OrdA enzyme. nih.govnih.gov

OMST → Aflatoxin G1: Requires OrdA plus at least two other enzymes. nih.gov

DHOMST → Aflatoxin G2: Requires OrdA plus at least two other enzymes. nih.gov

Kinetic Characterization of Enzymatic Reactions Involving O-Methylsterigmatocystin

Kinetic studies on the enzymatic conversion of O-methylsterigmatocystin and its analogs have provided valuable insights into the enzyme's substrate specificity and reaction mechanism. The conversion of OMST to aflatoxin B1 has been shown to follow Michaelis-Menten kinetics. tandfonline.comtandfonline.com Using a cell-free enzyme system derived from a mutant of Aspergillus parasiticus, the Michaelis constant (Kₘ) for this reaction was determined.

| Enzyme System | Substrate | Product | Kₘ (µM) | Reference |

|---|---|---|---|---|

| Cell-Free Oxidoreductase from A. parasiticus | O-Methylsterigmatocystin | Aflatoxin B₁ | 5.65 | tandfonline.com |

Studies have also investigated the substrate specificity of the oxidoreductase by using various homologs of O-methylsterigmatocystin. The length of the 7-O-alkyl group on the sterigmatocystin (B1681140) molecule was found to significantly influence the catalytic activity of the enzyme. The 7-O-alkyl homologs were generally better substrates than OMST itself, with the enzyme showing a preference for longer alkyl chains up to a certain point.

| Substrate | Relative Activity Order | Reference |

|---|---|---|

| O-butylsterigmatocystin | 1 (Highest) | tandfonline.comtandfonline.comresearchgate.net |

| O-propylsterigmatocystin | 2 | tandfonline.comtandfonline.comresearchgate.net |

| O-ethylsterigmatocystin | 3 | tandfonline.comtandfonline.comresearchgate.net |

| O-methylsterigmatocystin | 4 | tandfonline.comtandfonline.comresearchgate.net |

| O-acetylsterigmatocystin | 5 | tandfonline.comtandfonline.comresearchgate.net |

| O-benzoylsterigmatocystin | 6 (Lowest) | tandfonline.comtandfonline.com |

This data suggests that the enzyme's active site can accommodate and may even favor alkyl groups larger than the methyl group found in the natural substrate, O-methylsterigmatocystin. tandfonline.com In a related part of the pathway, the kinetics of O-methyltransferase I, which catalyzes the conversion of demethylsterigmatocystin (DMST) and dihydrodemethylsterigmatocystin (DHDMST), also displayed Michaelis-Menten kinetics but with notable substrate inhibition at higher concentrations. nih.gov The Kₘ for DMST was 0.94 µM and for DHDMST was 2.5 µM, indicating a high affinity for these precursors. nih.gov

Interactions and Environmental Implications in Research Context

Study of O-Methylsterigmatocystin in Co-culture Systems and Impact on Metabolic Output

Microbial co-culture systems, where two or more different microorganisms are grown together, are increasingly used to investigate microbial interactions and to discover novel secondary metabolites. openbiotechnologyjournal.commdpi.com These systems can mimic natural environments where fungi rarely exist in isolation. The interactions within a co-culture, such as competition or symbiosis, can trigger the expression of silent or poorly expressed biosynthetic gene clusters, leading to a change in the metabolic profile of the interacting organisms. mdpi.com

While direct studies focusing exclusively on O-Methylsterigmatocystin in co-culture are specific, the principles derived from broader research are applicable. For instance, the metabolic output of O-Methylsterigmatocystin-producing fungi, such as Aspergillus flavus and Aspergillus parasiticus, is subject to change based on interactions with other microbes. medchemexpress.combiorxiv.org Research has shown that co-culturing different microbes can enhance the production of various secondary metabolites. openbiotechnologyjournal.comfrontiersin.org For example, a co-culture of Streptomyces sp. and Cladosporium sp. resulted in a significant increase in the production of 19 metabolites that were exclusive to the co-culture environment. mdpi.com

In the context of O-Methylsterigmatocystin, such interactions could involve:

Competition for Nutrients: The presence of a competing microbe could stress the Aspergillus fungus, potentially altering its metabolic pathways and leading to either an increase or decrease in O-Methylsterigmatocystin production as resources are re-allocated. nih.gov

Exchange of Signaling Molecules: Microbes communicate via diffusible molecules, and these signals can modulate gene expression in neighboring organisms. biorxiv.org This cross-talk could influence the regulatory genes of the aflatoxin biosynthetic pathway, such as aflR, thereby affecting the production of intermediates like O-Methylsterigmatocystin. nih.gov

Enzymatic Modification: Other organisms in the substrate could produce enzymes that modify or degrade O-Methylsterigmatocystin.

Engineered co-culture systems that allow for the physical separation of microbes while enabling the exchange of diffusible molecules are valuable tools for quantifying these interactions and their impact on metabolic output. biorxiv.org

Research on Fungal and Environmental Factors Affecting O-Methylsterigmatocystin Accumulation in Substrates

The accumulation of O-Methylsterigmatocystin is highly dependent on the fungal strain and a variety of environmental factors. aimspress.com Key abiotic factors that have been extensively studied are temperature and water activity (aw), which is a measure of the water available for microbial growth. nih.govmdpi.com

Research on naturally contaminated maize stored under different conditions has shown that the interaction between temperature and water activity significantly impacts the production of a wide range of secondary metabolites, including O-Methylsterigmatocystin. nih.gov The highest number of secondary metabolites, in general, was found in maize stored at 20–25 °C and 0.95 aw. nih.gov Specifically for metabolites produced by Aspergillus species, production was predominant at temperatures above 25°C and water activity levels greater than 0.85 aw. mdpi.com

The following table details the concentration of O-Methylsterigmatocystin found in stored maize under various interacting environmental conditions.

Table 1: Effect of Temperature and Water Activity (aw) on O-Methylsterigmatocystin Accumulation in Maize (ng/g)

| Temperature | 0.80 aw | 0.85 aw | 0.90 aw | 0.95 aw | 0.98 aw |

|---|

| 20°C |

Other factors influencing accumulation include:

Substrate: The nutritional composition of the substrate plays a critical role. aimspress.com Oil-rich crops like peanuts, cottonseed, and maize are particularly susceptible to contamination by aflatoxigenic fungi. frontiersin.org Competition for common substrates, such as acetate (B1210297), between the aflatoxin biosynthetic pathway and other metabolic processes like sclerotial development can affect the final yield of precursors like O-Methylsterigmatocystin. nih.gov

pH: Most Aspergillus species, including A. flavus, can grow over a wide pH range, often from 2.1 to 11.2, with optimal growth occurring between pH 3.4 and 10. iarc.fr While growth is possible, the optimal conditions for toxin production may fall within a narrower range. aimspress.com

Fungal Genetics: The genetic makeup of the fungal strain is a primary determinant. aimspress.com The presence and expression level of genes within the aflatoxin biosynthesis cluster, such as the regulatory gene aflR, directly control the production of O-Methylsterigmatocystin. nih.gov

Biological Transformation of O-Methylsterigmatocystin by Different Fungal Isolates

O-Methylsterigmatocystin is a key intermediate in the biosynthesis of aflatoxins. researchgate.netasm.org Its biological transformation is a critical step that determines whether it accumulates or is converted into the highly carcinogenic aflatoxins B1 (AFB1) and G1 (AFG1). researchgate.netnih.gov This conversion is primarily carried out by specific enzymes within certain fungal isolates. nih.gov

Studies on field isolates of the Aspergillus flavus group have demonstrated a clear distinction in the ability to transform O-Methylsterigmatocystin. Aflatoxin-producing (aflatoxigenic) isolates were capable of converting exogenously supplied O-Methylsterigmatocystin into aflatoxins, whereas non-aflatoxigenic isolates were not. nih.gov This indicates that the inability of some strains to produce aflatoxins is due to a blockage in the later stages of the biosynthetic pathway. nih.gov

The transformation process involves a series of enzymatic reactions. The gene ord1 (also referred to as aflQ) has been identified as encoding a cytochrome P-450 type monooxygenase, which is a crucial enzyme that catalyzes the conversion of O-Methylsterigmatocystin to aflatoxin B1. researchgate.netnih.gov Further research has shown that the OrdA enzyme first converts O-Methylsterigmatocystin to an intermediate, 11-hydroxy-O-methylsterigmatocystin (HOMST), which is then a precursor for both AFB1 and AFG1. researchgate.net

The following table summarizes the transformative capabilities of different Aspergillus isolates as observed in research studies.

Table 2: Transformation of O-Methylsterigmatocystin by Various Fungal Isolates

| Fungal Isolate/Strain | Classification | Transformation Activity | Product(s) |

|---|---|---|---|

| Aspergillus flavus (7 isolates) | Aflatoxigenic | Yes | Aflatoxins nih.gov |

| Aspergillus flavus (1 isolate) | Aflatoxigenic | No | None Observed nih.gov |

| Aspergillus flavus (24 isolates) | Non-aflatoxigenic | No | None Observed nih.gov |

Furthermore, research has shown that homologues of O-Methylsterigmatocystin, such as O-propylsterigmatocystin, can also be converted to aflatoxin B1 by Aspergillus parasiticus, suggesting that the enzymes involved in this final conversion step exhibit relative, but not absolute, specificity. nih.gov

Future Directions in O Methylsterigmatocystin Research

Unraveling Remaining Unidentified Enzymatic Steps and Genetic Regulators

The conversion of O-Methylsterigmatocystin to aflatoxin B1 is a complex process known to involve multiple enzymatic steps. sdu.edu.cn While significant progress has been made, the precise functions of all involved enzymes and the full scope of genetic regulation remain incompletely understood. mdpi.com The final transformation of OMST to AFB1 is governed by a set of genes including aflQ (ordA), hypB, aflE (norA), and hypE. mdpi.comsdu.edu.cn While the roles of the P-450 monooxygenase AflQ and the oxidase HypB have been partially identified, the exact catalytic functions of the dehydrogenase AflE and the ethD-domain-containing protein HypE are still functionally uncertain. mdpi.comsdu.edu.cn

Future research must focus on elucidating the specific reactions catalyzed by these enzymes. It is hypothesized that HypE and NorA (AflE) catalyze the final two steps in AFB1 formation. mdpi.com Furthermore, while the pathway-specific transcription factor AflR is known to be a positive regulator required for the expression of most aflatoxin biosynthesis genes, including those needed for OMST production, the interplay with other regulatory elements needs deeper investigation. mdpi.comasm.org Global transcriptional regulators such as LaeA, VeA, and PacC have been shown to modulate the biosynthesis of fungal secondary metabolites, and their specific impact on the late stages of the aflatoxin pathway, particularly the conversion of OMST, warrants further study. nih.govmdpi.com For example, the production of O-methylsterigmatocystin in A. parasiticus is known to be regulated by PacC. mdpi.com

Table 1: Genes and Enzymes in the Conversion of O-Methylsterigmatocystin with Unclear Functions

| Gene | Enzyme | Known/Proposed Function | Research Gap |

| aflE (norA) | Dehydrogenase | Potentially involved in the final steps of AFB1 biosynthesis. sdu.edu.cnmdpi.com | Precise catalytic reaction and substrate specificity are not confirmed. |

| hypE (aflLa) | ethD-domain-containing protein | Hypothesized to catalyze one of the final steps in AFB1 formation. sdu.edu.cnmdpi.com | Exact enzymatic function and mechanism are speculative. mdpi.com |

| hypD | Integral membrane protein | May assist AflQ in the oxidation of OMST. plantsciencejournal.comnih.gov | The specific supportive role and mechanism in the conversion process are unknown. |

Advanced Structural and Mechanistic Studies of O-Methylsterigmatocystin-Converting Enzymes

The primary enzyme initiating the conversion of OMST is OrdA (encoded by aflQ or ord1), a cytochrome P450 monooxygenase. mdpi.complantsciencejournal.comasm.org This enzyme catalyzes the oxidation of OMST to an intermediate, 11-hydroxy-O-methylsterigmatocystin (HOMST), which is a direct precursor to AFB1. researchgate.netmdpi.comrsc.org The transformation of OMST to AFB1 is a remarkable oxidative rearrangement, and it has been demonstrated that the OrdA protein is the sole catalyst required for this complex reaction in a yeast expression system. rsc.orgfgsc.net

Despite this knowledge, high-resolution crystal structures of OrdA and other downstream enzymes like HypB are lacking. Future research should prioritize obtaining these structures to enable detailed mechanistic investigations. Advanced structural data would facilitate:

Understanding Substrate Binding: Revealing the specific amino acid residues in the active site that recognize and bind OMST.

Elucidating Catalytic Mechanisms: Providing insights into the precise chemical steps of the oxidative rearrangement. The proposed mechanism involves a multi-step process that follows the formation of HOMST. rsc.org

Informing Inhibitor Design: Creating a structural basis for the rational design of specific inhibitors that could block aflatoxin synthesis at this final stage.

Mechanistic studies using techniques like isotope labeling, rapid kinetics, and computational modeling will be essential to fully understand the complex rearrangements catalyzed by these enzymes. rsc.orgnih.gov

Development of Novel Research Tools and Methodologies for Pathway Interrogation

Advancing the understanding of the OMST pathway requires the continuous development of sophisticated research tools. Current methodologies include gene disruption and complementation, heterologous expression in hosts like Saccharomyces cerevisiae, and transcriptomic and proteomic analyses. asm.orgfgsc.netnih.gov

Future progress will likely depend on the application and refinement of cutting-edge techniques:

CRISPR-Cas9 Gene Editing: To enable precise and efficient targeted mutagenesis of the genes involved in OMST conversion (aflQ, hypB, etc.) in their native Aspergillus hosts. This allows for a more accurate assessment of gene function without the potential artifacts of heterologous expression.

Advanced "-Omics" Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the regulatory networks governing the pathway. Recent studies have used RNA-seq and proteomic analysis to observe the downregulation of aflatoxin biosynthesis genes in the presence of sterigmatocystin (B1681140). nih.gov

In Vitro Reconstitution: Assembling the entire multi-enzyme system from OMST to AFB1 in vitro using purified enzymes. This would allow for detailed kinetic analysis and the unambiguous identification of each intermediate. science.gov

Novel Biosensors and Screening Methods: Developing high-throughput screening assays to identify inhibitors of the OMST-converting enzymes. This could include cell-based sensors or in situ enzymatic screening approaches. science.gov The use of novel biomonitoring systems, such as microinjection into zebrafish embryos, offers new ways to assess the biological effects of pathway intermediates and end-products. nih.gov

Applications of O-Methylsterigmatocystin Pathway Understanding for Biosynthetic Engineering of Fungi

A thorough understanding of the enzymes and regulatory circuits that process OMST opens up significant opportunities for the biosynthetic engineering of fungi. science.gov The goal of such engineering can be twofold: to prevent the production of toxic aflatoxins or to harness the pathway's powerful enzymatic machinery for other purposes.

Key applications include:

Blocking Aflatoxin Production: Targeted disruption of essential genes like aflQ using genome editing tools could create non-toxigenic fungal strains. These strains could be used as biocontrol agents to outcompete native, toxigenic strains in agricultural settings.

Metabolic Engineering for Novel Compounds: The enzymes of the aflatoxin pathway, particularly the versatile cytochrome P450s like OrdA, represent powerful biocatalysts. nih.gov These enzymes could be repurposed in engineered fungal hosts to produce novel, high-value chemicals. By introducing new substrates to engineered strains or modifying the enzymes themselves, it may be possible to generate new bioactive molecules.

Altering Subcellular Localization: Research has shown that changing the subcellular location of biosynthetic enzymes, for instance by targeting them to peroxisomes, can significantly alter the production of secondary metabolites. sdu.edu.cn Applying this strategy to the OMST-converting enzymes could modulate or halt aflatoxin production.

Manipulating Regulatory Networks: Engineering global regulators like LaeA or pathway-specific ones like aflR can be used to switch entire metabolic pathways on or off. nih.govmdpi.com A detailed map of how these regulators control the final steps of aflatoxin synthesis will enable more precise engineering strategies to control mycotoxin contamination.

Table 2: Potential Biosynthetic Engineering Strategies Targeting the OMST Pathway

| Strategy | Target | Goal |

| Gene Knockout | aflQ (ordA) | Aflatoxin B1 production blocked; accumulation of OMST. |

| Promoter Replacement | aflR, aflS | Control expression of the entire pathway, including OMST conversion. |

| Enzyme Relocalization | AflQ, HypB | Alter metabolic flux by moving enzymes to different cellular compartments. sdu.edu.cn |

| Directed Evolution | AflQ (OrdA) | Evolve the enzyme to accept new substrates for novel compound synthesis. |

Q & A

Q. What is the biosynthetic pathway of O-methylsterigmatocystin (OMST) in Aspergillus species, and how does it relate to aflatoxin production?

OMST is a critical intermediate in the aflatoxin biosynthetic pathway. It is synthesized via methylation of sterigmatocystin (ST) catalyzed by a methyltransferase enzyme. OMST is subsequently oxidized by the cytochrome P-450 monooxygenase OrdA to form 11-hydroxy-O-methylsterigmatocystin (HOMST), which undergoes aryl ring cleavage and rearrangement to yield aflatoxins B₁ and G₁ . Key methodologies to validate this pathway include isotope-labeled precursor feeding, cell-free enzyme assays, and heterologous expression of ordA in yeast .

Q. What analytical techniques are recommended for detecting and quantifying OMST in fungal cultures?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 246 nm) or mass spectrometry (LC-MS/MS) is standard for OMST quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential, particularly to resolve stereochemical features of the dihydrobisfuran moiety . Purity assessment requires thin-layer chromatography (TLC) with silica gel plates and chloroform/methanol (95:5) as the mobile phase .

Q. How can researchers distinguish OMST from its structural analogs (e.g., sterigmatocystin, dihydro-OMST)?

Key discriminators include:

- Mass spectrometry : OMST (C₁₉H₁₄O₆; exact mass 338.0790) exhibits distinct fragmentation patterns compared to sterigmatocystin (C₁₈H₁₂O₆; exact mass 324.0634) .

- NMR : The methoxy group at C-7 in OMST results in a singlet at δ 3.90 ppm, absent in sterigmatocystin .

- X-ray crystallography : Resolves stereochemical ambiguity in the fused furan rings .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing OMST analogs for structure-activity relationship (SAR) studies?

Synthesis of OMST derivatives requires:

- Protection/deprotection strategies : The xanthone carbonyl is protected as a butylene ketal to prevent unwanted reactivity during alkylnitrilium-mediated coupling (Houben-Hoesch reaction) .

- Oxidation state control : Partial methylation of hydroquinone intermediates must be maintained using ascorbic acid as a stabilizer .

- Stereochemical fidelity : Chiral resolution via chiral HPLC or asymmetric catalysis ensures correct configuration at C-3a and C-12c .

Q. How can contradictory data on OMST’s role as a “shunt metabolite” versus a true aflatoxin precursor be resolved?

Discrepancies arise from strain-specific differences in Aspergillus spp. (e.g., A. parasiticus CP461 vs. AVN-1). To resolve this:

- Isotope tracing : Feed ¹⁴C-labeled OMST to non-aflatoxigenic mutants and quantify incorporation into aflatoxins .

- Gene knockout : Disrupt aflQ (responsible for OMST-to-aflatoxin conversion) and monitor metabolite accumulation .

- Comparative metabolomics : Use LC-HRMS to profile OMST and aflatoxin levels across wild-type and mutant strains .

Q. What methodological considerations are critical for studying OMST’s cytotoxicity and carcinogenicity in vitro?

- Dose standardization : OMST’s low solubility in aqueous media necessitates dimethyl sulfoxide (DMSO) as a vehicle, with final concentrations ≤0.1% to avoid solvent toxicity .

- Metabolic activation : Include liver S9 fractions (e.g., from rat hepatocytes) to simulate in vivo bioactivation via cytochrome P-450 .

- Endpoint selection : Use comet assays for DNA damage and γ-H2AX foci formation for double-strand break detection .

Q. How do evolutionary studies inform the conservation of OMST biosynthesis across fungal taxa?

Phylogenetic analysis of the afl gene cluster (e.g., aflD, aflQ) in Aspergillus spp. reveals:

- Horizontal gene transfer : Clusters are conserved in aflatoxigenic species (A. flavus, A. parasiticus) but absent in non-toxigenic relatives .

- Positive selection : ordA (P-450) shows signatures of adaptive evolution, correlating with host ecological niches .

Methodologies include comparative genomics (OrthoMCL), Tajima’s D tests, and experimental evolution in controlled environments .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.